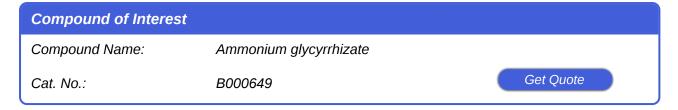


# Application Notes and Protocols: Ammonium Glycyrrhizate in Cosmetic Science

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For Researchers, Scientists, and Drug Development Professionals

# Application Notes Introduction

Ammonium Glycyrrhizate is the ammonium salt of Glycyrrhizic Acid, a triterpenoid saponin extracted from the root of the licorice plant (Glycyrrhiza glabra)[1][2]. It is a white crystalline powder known for its potent anti-inflammatory, soothing, and skin conditioning properties, making it a valuable active ingredient in a wide range of cosmetic and personal care products[3][4]. Its applications extend to makeup, skincare, hair care, and personal hygiene formulations[5][6]. Furthermore, due to its sweet taste, it is also utilized as a flavoring agent to mask unpleasant tastes in products like lip balms and toothpaste[3][7].

### **Principal Cosmetic Applications**

- Anti-Inflammatory and Skin Soothing: **Ammonium Glycyrrhizate** is widely recognized for its significant anti-inflammatory and calming effects on the skin[2][4][8]. It is particularly effective in products designed for sensitive, irritated, or damaged skin[1][6]. Its mechanism is comparable to corticosteroids, making it beneficial for managing skin conditions like dermatitis, eczema, and psoriasis[6][9]. It helps to reduce redness and alleviate irritation, promoting a more comfortable and less reactive skin state[1][8].
- Skin Conditioning: The ingredient enhances the appearance of dry or damaged skin by reducing flaking and restoring suppleness[5][6]. It functions as a skin conditioning agent,



leaving the skin feeling smooth and soft[4].

- Skin Brightening and Hyperpigmentation Control: Ammonium Glycyrrhizate has been shown to inhibit melanin production[1]. This makes it a useful component in skincare products targeting uneven skin tone, dark spots, and other forms of hyperpigmentation[1] [10]. The mechanism involves the inhibition of tyrosinase, a key enzyme in the melanin synthesis pathway[11].
- Antioxidant Properties: The compound exhibits antioxidant capabilities, helping to neutralize free radicals[1]. This action mitigates oxidative stress, which is a key contributor to the skin's aging process, thereby helping to maintain a more youthful appearance[1].

#### **Mechanism of Action**

**Ammonium Glycyrrhizate**'s primary anti-inflammatory mechanism involves the inhibition of key inflammatory mediators. It has been shown to downregulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), and various Interleukins (IL-1 $\beta$ , IL-6, IL-8)[9][12]. This is achieved, in part, by blocking the activation of transcription factors like NF- $\kappa$ B, a central regulator of the inflammatory response[9]. Additionally, it can inhibit enzymes like phospholipase A2 and cyclooxygenase (COX-2), which are crucial in the inflammatory cascade[7][13].

The skin brightening effect is attributed to its ability to inhibit the enzyme tyrosinase, which catalyzes the initial steps of melanin synthesis[11]. By reducing tyrosinase activity, it effectively decreases the production of melanin pigment in the skin.

### Safety and Regulatory Profile

Ammonium Glycyrrhizate is considered safe for use in cosmetic and personal care products by the Cosmetic Ingredient Review (CIR) Expert Panel[5][14]. It is poorly absorbed through the skin and is not considered to be an irritant, sensitizer, or phototoxic agent at typical concentrations of use, with a recommended maximum concentration of 5% in formulations[3] [14]. While high-dose ingestion can lead to systemic effects, these are not a concern with topical cosmetic use[5][14]. The U.S. Food and Drug Administration (FDA) also lists licorice and its derivatives as Generally Recognized as Safe (GRAS) for use in food[7].

## **Quantitative Data**



The following tables summarize quantitative data from various studies on the efficacy of **Ammonium Glycyrrhizate**.

Table 1: In Vivo Anti-Inflammatory Activity

Experimental Model	Treatment	Result	Reference
Zymosan-induced peritonitis (mice)	Ammonium Glycyrrhizinate (150 mg/kg)	Marked decrease in inflammatory infiltrates at 24 hours (p < 0.01)	[9]
Chemically induced erythema (human volunteers)	Ammonium Glycyrrhizinate-loaded Bola-niosomes	Significant improvement in anti-inflammatory activity (p < 0.001)	[15]
Chemically induced erythema (human volunteers)	Ammonium Glycyrrhizinate-loaded ultradeformable liposomes	Decreased skin inflammation	[16]
Wound healing (rats)	Dipotassium Glycyrrhizinate (related compound)	Significant reduction in hyperemia on day 14 (p < 0.05)	[12]

Table 2: In Vitro Tyrosinase Inhibition

Test Compound Concentration	% Tyrosinase Inhibition	Reference
1.25% (in a specific formulation)	47%	[11]
2.5% (in a specific formulation)	73%	[11]
5.0% (in a specific formulation)	95%	[11]
10.0% (in a specific formulation)	95%	[11]



## **Experimental Protocols**

# Protocol: In Vitro Anti-Inflammatory Assay (Cytokine Release)

This protocol assesses the anti-inflammatory potential of **Ammonium Glycyrrhizate** by measuring its ability to reduce the release of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-6) from cultured human keratinocytes or immune cells (e.g., macrophages) stimulated with an inflammatory agent like Lipopolysaccharide (LPS).

#### Materials:

- Human keratinocyte cell line (e.g., HaCaT) or macrophage cell line (e.g., RAW 264.7)
- Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin-streptomycin)
- Ammonium Glycyrrhizate (test substance)
- Lipopolysaccharide (LPS) from E. coli (inflammatory stimulus)
- Phosphate Buffered Saline (PBS)
- Dexamethasone (positive control)
- ELISA kits for target cytokines (e.g., human TNF-α, IL-6)
- 96-well cell culture plates
- Microplate reader

#### Methodology:

- Cell Culture: Culture cells in appropriate medium at 37°C in a humidified 5% CO<sub>2</sub> incubator until they reach 80-90% confluency.
- Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10<sup>5</sup> cells/well and incubate for 24 hours to allow for attachment.



#### Treatment:

- Remove the culture medium.
- Add fresh medium containing various concentrations of Ammonium Glycyrrhizate (e.g., 1, 10, 50, 100 μg/mL).
- Include wells for a vehicle control (medium only), a positive control (Dexamethasone), and a stimulated control (LPS only).
- Pre-incubate the plate for 1-2 hours.
- Inflammatory Stimulation: Add LPS to all wells (except the vehicle control) to a final concentration of 1 μg/mL to induce an inflammatory response.
- Incubation: Incubate the plate for 24 hours at 37°C and 5% CO<sub>2</sub>.
- Supernatant Collection: After incubation, centrifuge the plate at 1,500 rpm for 10 minutes.
   Carefully collect the cell culture supernatant for cytokine analysis.
- Cytokine Quantification (ELISA):
  - $\circ$  Perform the ELISA for TNF- $\alpha$  and IL-6 according to the manufacturer's instructions.
  - Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis:
  - Calculate the concentration of each cytokine from a standard curve.
  - Determine the percentage inhibition of cytokine release for each concentration of Ammonium Glycyrrhizate compared to the LPS-stimulated control.
  - Percentage Inhibition = [1 (Cytokine in Test Sample / Cytokine in LPS Control)] x 100.

### **Protocol: In Vitro Tyrosinase Inhibition Assay**

This spectrophotometric assay measures the ability of **Ammonium Glycyrrhizate** to inhibit the activity of mushroom tyrosinase, using L-DOPA as the substrate[17][18].



#### Materials:

- Mushroom Tyrosinase (e.g., 1000 U/mL)
- L-DOPA (L-3,4-dihydroxyphenylalanine)
- Ammonium Glycyrrhizate (test substance)
- Kojic Acid (positive control)
- Potassium Phosphate Buffer (50 mM, pH 6.8)
- Dimethyl Sulfoxide (DMSO)
- 96-well microplate
- Microplate reader

#### Methodology:

- Preparation of Solutions:
  - Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
  - Prepare a fresh solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer.
  - Dissolve Ammonium Glycyrrhizate and Kojic Acid in DMSO to create stock solutions, then prepare serial dilutions in phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2%.
- Assay Plate Setup (Total Volume = 200 μL/well):
  - $\circ$  Test Wells: Add 160 μL of phosphate buffer, 20 μL of **Ammonium Glycyrrhizate** solution, and 20 μL of tyrosinase solution.
  - $\circ\,$  Control Wells (No Inhibitor): Add 180  $\mu L$  of phosphate buffer and 20  $\mu L$  of tyrosinase solution.



- $\circ$  Blank Wells (No Enzyme): Add 180 μL of phosphate buffer and 20 μL of the corresponding **Ammonium Glycyrrhizate** solution.
- Positive Control Wells: Add 160 μL of phosphate buffer, 20 μL of Kojic Acid solution, and
   20 μL of tyrosinase solution.
- Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.
- Reaction Initiation: Add 20  $\mu$ L of L-DOPA solution to all wells to start the reaction.
- Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 475 nm (for dopachrome formation) every minute for 20-30 minutes[17][19].
- Data Analysis:
  - Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
  - Correct the reaction rates by subtracting the blank readings.
  - Calculate the percentage of tyrosinase inhibition using the formula:
  - Percentage Inhibition = [(V control V test) / V control] x 100.
  - Determine the IC<sub>50</sub> value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

# Protocol: In Vivo Skin Hydration Assessment (Corneometry)

This protocol describes the non-invasive measurement of skin surface hydration using a Corneometer® to substantiate moisturizing claims[20][21][22].

#### Materials:

- Corneometer® device (or similar capacitance-based instrument)
- Test product containing Ammonium Glycyrrhizate



- Placebo/vehicle control product
- Standardized cleansers and towels
- Climate-controlled room (e.g., 20-22°C, 40-60% relative humidity)

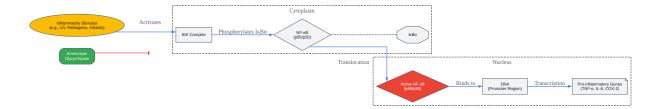
#### Methodology:

- Subject Recruitment: Select a panel of volunteers (e.g., n=20-30) with self-perceived dry skin on the forearms or lower legs[22][23]. Subjects should be free of skin diseases and avoid using moisturizers on the test areas for a specified period (e.g., 7 days) before the study.
- Acclimatization: On the test day, subjects must acclimatize in the climate-controlled room for at least 30 minutes before any measurements are taken.
- Baseline Measurement (T=0):
  - Define test sites on the volar forearm of each subject (e.g., two sites for the test product, two for control).
  - Perform baseline hydration measurements using the Corneometer®. The probe is pressed firmly onto the skin, and the capacitance value is recorded. Take three readings per site and average them[22].
- Product Application:
  - Apply a standardized amount (e.g., 2 mg/cm²) of the test product and the control product to the designated sites.
- Post-Application Measurements:
  - At specified time points (e.g., T=1h, 2h, 4h, 8h, 24h), repeat the Corneometer®
    measurements on all test sites. Subjects should remain in the controlled environment for
    short-term studies or return for later time points.
- Data Analysis:
  - Calculate the mean Corneometer® units for each site at each time point.



- Determine the change in skin hydration from baseline for both the test product and the control.
- Use statistical analysis (e.g., paired t-test or ANOVA) to compare the hydration effect of the **Ammonium Glycyrrhizate** product against the baseline and the control product. A pvalue < 0.05 is typically considered statistically significant.</li>

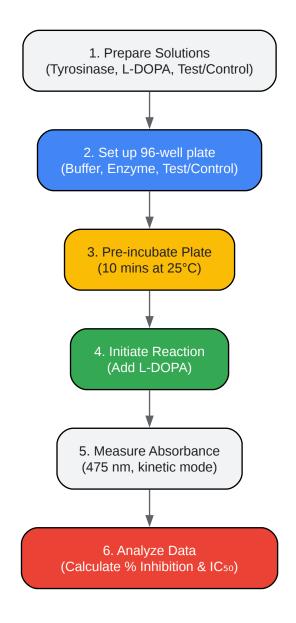
## **Visualizations (Diagrams)**



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Caption: Anti-inflammatory signaling pathway (NF-kB) inhibited by **Ammonium Glycyrrhizate**.

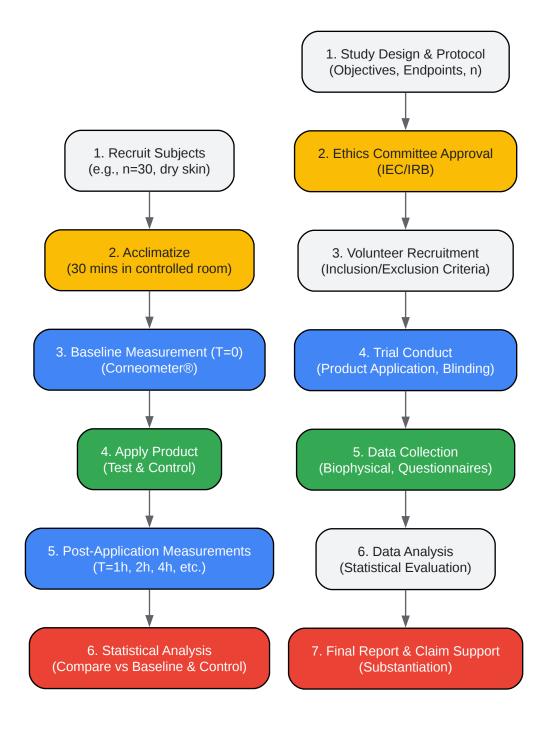




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Caption: Experimental workflow for the In Vitro Tyrosinase Inhibition Assay.





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